Butyl(2-phenoxyethyl)amine
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Overview
Description
Butyl(2-phenoxyethyl)amine is an organic compound that belongs to the class of amines It consists of a butyl group attached to a 2-phenoxyethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Butyl(2-phenoxyethyl)amine typically involves the nucleophilic substitution reaction of a halogenated precursor with an amine. One common method is the reaction of 2-phenoxyethyl bromide with butylamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Butyl(2-phenoxyethyl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxyethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated phenoxyethyl derivatives.
Scientific Research Applications
Butyl(2-phenoxyethyl)amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its amine functionality.
Industrial Applications: The compound is used as an intermediate in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Butyl(2-phenoxyethyl)amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. Additionally, the phenoxyethyl group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
Phenoxyethylamine: Lacks the butyl group, resulting in different chemical and biological properties.
Butylamine: Lacks the phenoxyethyl group, leading to different reactivity and applications.
2-Phenoxyethylamine: Similar structure but without the butyl group, affecting its overall properties.
Uniqueness
Butyl(2-phenoxyethyl)amine is unique due to the presence of both the butyl and phenoxyethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-(2-phenoxyethyl)butan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-2-3-9-13-10-11-14-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3 |
InChI Key |
ZLSMMWYMLSWCKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCOC1=CC=CC=C1 |
Origin of Product |
United States |
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